6-Chloro-8-methylquinoline-2-carbaldehyde

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Enzyme Inhibitor Profiling

Uncontrolled substitution variability in quinoline-based CNS programs undermines SAR reproducibility. 6-Chloro-8-methylquinoline-2-carbaldehyde provides a defined 6-Cl,8-Me scaffold for consistent results: • MAO-B IC50: 530 nM - reproducible benchmark for Parkinson's/depression target engagement • CYP3A4 IC50: 800 nM - validated reference for drug-drug interaction screening • LogP 3.01-3.26 - enhanced membrane permeability vs. non-chlorinated analogs • Dual-reactive: 2-carbaldehyde for condensations, 6-Cl for cross-coupling diversification

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
Cat. No. B12208643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-methylquinoline-2-carbaldehyde
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(C=C2)C=O)Cl
InChIInChI=1S/C11H8ClNO/c1-7-4-9(12)5-8-2-3-10(6-14)13-11(7)8/h2-6H,1H3
InChIKeyLAPKTGGSIVMGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-methylquinoline-2-carbaldehyde (CAS 904886-39-1) for Targeted Heterocyclic Synthesis and MAO-B/CYP3A4 Profiling


6-Chloro-8-methylquinoline-2-carbaldehyde (CAS 904886-39-1, MW 205.64 g/mol) is a disubstituted quinoline-2-carbaldehyde featuring a chlorine atom at the 6-position and a methyl group at the 8-position of the bicyclic framework . This specific halogenation and alkylation pattern confers distinct physicochemical properties, including a computed logP of approximately 3.01–3.26, which influences its membrane permeability and reactivity profile in medicinal chemistry campaigns . The compound serves as a versatile electrophilic building block for constructing Schiff bases, hydrazones, and other nitrogen-containing heterocycles, while also demonstrating measurable inhibition of monoamine oxidase B (MAO-B) and cytochrome P450 3A4 (CYP3A4) [1].

Heterocyclic synthesis building block with reactive 2-carbaldehyde handle for Schiff base and hydrazone chemistry
Supports MAO-B and CYP3A4 inhibitor profiling in recombinant enzyme assays
Computed logP ~3.0–3.3 supports permeability evaluation in medicinal chemistry campaigns

Why 6-Chloro-8-methylquinoline-2-carbaldehyde Cannot Be Replaced by Common Analogs in MAO-B and CYP3A4 Research


The substitution pattern of 6-chloro-8-methylquinoline-2-carbaldehyde dictates both its reactivity and biological target engagement in ways that closely related analogs—such as 8-methylquinoline-2-carbaldehyde or 6-chloroquinoline-2-carbaldehyde—fail to replicate. The 6-chloro substituent acts as a strong electron-withdrawing group that modulates the electrophilicity of the 2-carbaldehyde moiety, directly impacting the kinetics of imine formation and the stability of resulting Schiff base adducts . Moreover, the combined 6-chloro and 8-methyl substitution creates a unique steric and electronic environment that influences binding to the flavin adenine dinucleotide (FAD) cofactor pocket of MAO-B and the heme iron center of CYP3A4, as evidenced by differential IC₅₀ values observed in recombinant enzyme assays [1]. Substituting this compound with a non-chlorinated or differently substituted quinoline-2-carbaldehyde introduces uncontrolled variability in both synthetic outcomes and biological readouts, rendering direct replacement scientifically invalid without re-optimization of reaction conditions and re-profiling of target engagement [1].

6-Chloro-8-methylquinoline-2-carbaldehyde
Electron-withdrawing 6-Cl modulates carbaldehyde electrophilicity; combined 6-Cl/8-Me pattern affects MAO-B FAD pocket and CYP3A4 heme binding
8-Methylquinoline-2-carbaldehyde
Lacks 6-Cl substitution; lower logP and different steric profile may shift target engagement and reactivity; not interchangeable without re-optimization
6-Chloroquinoline-2-carbaldehyde
Missing 8-Me group alters steric environment; MAO-B/CYP3A4 interaction profile may not transfer directly; requires independent validation

Quantitative Differentiation Evidence for 6-Chloro-8-methylquinoline-2-carbaldehyde in Medicinal Chemistry and Synthesis


MAO-B Inhibition: 6-Chloro-8-methylquinoline-2-carbaldehyde vs. Selegiline and Unsubstituted Analogs

In recombinant human MAO-B assays using kynuramine as substrate, 6-chloro-8-methylquinoline-2-carbaldehyde exhibits an IC₅₀ of 530 nM [1]. This represents measurable but moderate inhibitory activity, positioning it as a useful tool compound for probing MAO-B active site tolerance for 2-substituted quinoline aldehydes. For context, the clinical MAO-B inhibitor selegiline achieves an IC₅₀ of approximately 51 nM (a ~10-fold greater potency) , while the unsubstituted quinoline-2-carbaldehyde scaffold generally shows minimal or undetectable MAO-B inhibition (>10 µM IC₅₀) under comparable assay conditions [2]. The 530 nM IC₅₀ value places 6-chloro-8-methylquinoline-2-carbaldehyde in a distinct activity class—not as a high-potency inhibitor, but as a structurally defined probe with well-characterized, moderate target engagement that can serve as a starting point for structure-activity relationship (SAR) expansion or as a control compound in selectivity panels [1].

MAO-B Inhibition
Cross-study comparable
IC₅₀ 530 nM
vs. selegiline 51 nM; unsubstituted scaffold >10 µM
Supports MAO-B SAR probe use; moderate engagement reported for 2-substituted quinoline aldehydes
Human recombinant MAO-B; kynuramine substrate
Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Enzyme Inhibitor Profiling

CYP3A4 Inhibition: 6-Chloro-8-methylquinoline-2-carbaldehyde vs. Ketoconazole

6-Chloro-8-methylquinoline-2-carbaldehyde inhibits human recombinant CYP3A4 with an IC₅₀ of 800 nM, as determined by a fluorescence-based homogenous assay using baculosome-expressed enzyme [1]. This value is approximately 15-fold higher (weaker) than the IC₅₀ of the potent clinical CYP3A4 inhibitor ketoconazole (~50 nM) [2]. The 800 nM IC₅₀ indicates that while the compound does interact with the CYP3A4 active site, it does so with modest affinity, making it a suitable probe for evaluating CYP3A4-mediated metabolism liabilities in early-stage compound triage without triggering the strong inhibitory effects associated with ketoconazole-like agents [1][2].

CYP3A4 Inhibition
Cross-study comparable
IC₅₀ 800 nM
vs. ketoconazole ~50 nM; 16-fold weaker
Reported moderate CYP3A4 interactor; suitable for early triage compound benchmarking
Recombinant CYP3A4; fluorescence-based assay
Cytochrome P450 Inhibition Drug-Drug Interaction Screening Hepatic Metabolism

Lipophilicity-Driven Membrane Permeability: 6-Chloro-8-methylquinoline-2-carbaldehyde vs. 8-Methylquinoline-2-carbaldehyde

The computed logP (octanol-water partition coefficient) for 6-chloro-8-methylquinoline-2-carbaldehyde is 3.01 (based on ChemScene computational data) to 3.26 (QSPR estimate) . In contrast, the non-chlorinated analog 8-methylquinoline-2-carbaldehyde has a computed logP of approximately 2.1–2.3 [1]. The ~1.0 logP unit increase attributable to the 6-chloro substitution corresponds to a predicted 10-fold increase in octanol-water partition, indicating significantly enhanced lipophilicity and anticipated improved passive diffusion across lipid bilayers [1].

Lipophilicity
Cross-study comparable
Computed logP 3.01–3.26
ΔlogP ≈ +1.0 vs. non-chlorinated analog
Supports membrane permeability prediction; 6-Cl substitution raises partition coefficient ~10-fold
XlogP/QSPR computed values; confirm experimentally
Physicochemical Profiling LogP Optimization Passive Membrane Diffusion

Application Scenarios for 6-Chloro-8-methylquinoline-2-carbaldehyde in Academic and Industrial Research


MAO-B Inhibitor Tool Compound for Neurodegenerative Disease SAR Studies

Researchers investigating monoamine oxidase B (MAO-B) as a target in Parkinson's disease or depression can utilize 6-chloro-8-methylquinoline-2-carbaldehyde as a structurally defined tool compound with a well-characterized IC₅₀ of 530 nM [1]. This moderate potency allows for the assessment of structure-activity relationships (SAR) around the 2-carbaldehyde quinoline scaffold without the confounding irreversible inhibition and high potency of clinical agents like selegiline (IC₅₀ 51 nM) . The compound's quantifiable activity provides a reproducible baseline for optimizing next-generation MAO-B inhibitors through systematic substituent variation at the 6- and 8-positions.

Reference Standard for CYP3A4 Inhibition Screening Panels

In pharmaceutical drug discovery, early assessment of cytochrome P450 3A4 (CYP3A4) inhibition is critical for predicting drug-drug interaction liability. 6-Chloro-8-methylquinoline-2-carbaldehyde, with an IC₅₀ of 800 nM against recombinant CYP3A4 [1], serves as a moderately potent reference compound in fluorescence-based CYP inhibition assays. Its activity level—intermediate between highly potent inhibitors (e.g., ketoconazole, ~50 nM) and inactive controls—allows assay scientists to validate assay sensitivity and dynamic range, and to benchmark new chemical entities against a known, quantifiable CYP3A4 interactor [1][2].

Lipophilic Quinoline Aldehyde Building Block for Membrane-Permeable Heterocycle Synthesis

The elevated lipophilicity of 6-chloro-8-methylquinoline-2-carbaldehyde (logP 3.01–3.26) relative to non-chlorinated analogs (logP ~2.1) makes it a strategic choice for medicinal chemists designing libraries of membrane-permeable heterocycles. The reactive 2-carbaldehyde group undergoes condensation with primary amines to yield Schiff bases, hydrazones, and fused heterocycles, while the 6-chloro substituent enhances the overall partition coefficient by approximately 1.0 logP unit . This property is particularly advantageous when synthesizing compounds intended to cross cellular membranes passively, such as in central nervous system (CNS) drug discovery programs or antimicrobial lead optimization targeting intracellular pathogens.

Electrophilic Partner in Palladium-Catalyzed Cross-Coupling Reactions

The 6-chloro substituent in 6-chloro-8-methylquinoline-2-carbaldehyde provides a reactive site for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the modular synthesis of diversified quinoline libraries for structure-activity relationship exploration . The aldehyde functionality remains available for orthogonal derivatization, making the compound a dual-reactive building block suitable for generating focused compound collections in medicinal chemistry campaigns targeting kinases, GPCRs, or epigenetic enzymes.

Application
Selection Property
Validation Focus
MAO-B SAR studies
Reported moderate MAO-B IC₅₀
Enzyme inhibition reproducibility and scaffold SAR expansion
CYP3A4 screening panels
Quantifiable CYP3A4 interaction (800 nM)
Assay sensitivity validation and CYP inhibition benchmarking
Membrane-permeable heterocycle synthesis
Computed logP 3.0–3.3; 6-Cl substitution
LogP experimental confirmation and permeability assessment
Cross-coupling library expansion
6-Cl as reactive handle; orthogonal aldehyde
Reaction condition optimization and structural diversification

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